Raddeanin A

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-PPCHTBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anemodeanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89412-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Raddeanin A: A Technical Overview of its Origin, Chemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanin A is a naturally occurring oleanane-type triterpenoid saponin that has garnered significant scientific interest for its diverse pharmacological activities, particularly its potential as an anticancer agent. Isolated from the rhizomes of Anemone raddeana Regel, a plant with a history of use in traditional Chinese medicine, this compound has demonstrated cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the origin, chemical structure, isolation, and structural elucidation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Origin and Biological Source

This compound is a phytochemical primarily isolated from the rhizomes of the plant Anemone raddeana Regel, which belongs to the Ranunculaceae family. This herbaceous perennial is found in various regions of China and has been traditionally used for its medicinal properties. The concentration of this compound in the rhizomes can be quantified using High-Performance Liquid Chromatography (HPLC).

Table 1: Content of this compound and Other Major Triterpenoids in Anemone raddeana Rhizome

| Compound | Retention Time (min) | Content (mg/g) |

| Hederacolchiside E | 18.543 | 0.98 |

| Hederacolchiside A1 | 20.312 | 1.87 |

| This compound | 21.576 | 2.45 |

| Leonloside D | 23.887 | 0.54 |

| Hederasaponin B | 25.119 | 1.23 |

| Raddeanoside R13 | 26.876 | 3.12 |

| Hederacolchiside D | 28.998 | 0.76 |

| α-Hederin | 30.145 | 1.55 |

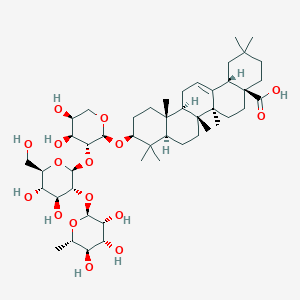

Chemical Structure

This compound is a complex triterpenoid saponin with the chemical formula C₄₇H₇₆O₁₆ and a molecular weight of 897.11 g/mol . Its structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to a trisaccharide chain at the C-3 position. The sugar moiety is composed of rhamnose, glucose, and arabinose. The systematic name for this compound is 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside oleanolic acid.

Caption: Chemical structure of this compound.

Isolation and Purification

The isolation and purification of this compound from the rhizomes of Anemone raddeana is a multi-step process involving extraction and chromatographic techniques.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered rhizomes of Anemone raddeana are extracted with 70% ethanol (3 x 24 h) at room temperature.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

The saponin-rich fraction is concentrated in the n-butanol layer.

-

-

Chromatographic Purification:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or macroporous resin column, eluting with a gradient of chloroform-methanol or ethanol-water to obtain fractions enriched with this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase of methanol-water or acetonitrile-water is used in either a gradient or isocratic elution to yield highly purified this compound.

-

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was elucidated and confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Table 2: ¹³C and ¹H NMR Chemical Shifts for Oleanolic Acid (Aglycone of this compound) in C₅D₅N [1]

| Carbon No. | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 3 | 79.4 | 3.42 (dd, J = 10.6, 5.5) |

| 12 | 123.8 | 5.48 (t, J = 3.3) |

| 13 | 146.1 | - |

| 18 | 43.3 | 3.29 (dd, J = 13.8, 4.0) |

| 28 | 181.4 | - |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of saponins like this compound. In a typical ESI-MS/MS analysis, the initial fragmentation would involve the cleavage of the glycosidic bonds, resulting in the sequential loss of the sugar moieties (rhamnose, glucose, and arabinose) from the aglycone. This would produce fragment ions corresponding to the oleanolic acid aglycone.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: this compound induces apoptosis via ROS/JNK and NF-κB pathways.

References

Raddeanin A: A Technical Guide to its Discovery, Isolation from Anemone raddeana, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanin A, a triterpenoid saponin originating from the rhizomes of Anemone raddeana Regel, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, and detailed protocols for the isolation and purification of this compound. Furthermore, it delves into the molecular mechanisms through which this compound exerts its notable biological effects, particularly its anti-cancer properties. The methodologies for key analytical and biological assays are presented, alongside quantitative data and visual representations of the pertinent signaling pathways, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Chemical Profile

This compound was first isolated from Anemone raddeana Regel, a plant with a history of use in traditional Chinese medicine. It is classified as an oleanane-type triterpenoid saponin[1]. The chemical structure of this compound has been elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside oleanolic acid[2]. The structural confirmation was achieved through various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis[2]. Anemone raddeana rhizomes contain a variety of other bioactive triterpenoids, and quantitative analysis provides insight into their relative abundance[3].

Table 1: Major Triterpenoids in Anemone raddeana Rhizome

| Compound | Retention Time (min) | Content (mg/g) |

| Hederacolchiside E | 18.543 | 0.98 |

| Hederacolchiside A1 | 20.312 | 1.87 |

| This compound | 21.576 | 2.45 |

| Leonloside D | 23.887 | 0.54 |

| Hederasaponin B | 25.119 | 1.23 |

| Raddeanoside R13 | 26.876 | 3.12 |

| Hederacolchiside D | 28.998 | 0.76 |

| α-Hederin | 30.145 | 1.55 |

Data sourced from a validated HPLC-UV method.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Anemone raddeana is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.

Experimental Protocol: Preparative Isolation

2.1.1. Extraction:

-

Air-dry and powder the rhizomes of Anemone raddeana Regel.

-

Extract the powdered material with 70% ethanol at room temperature. This process should be repeated three times, with each extraction lasting 24 hours to ensure thorough extraction of the saponins[4].

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract[4].

2.1.2. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol[4]. The saponin-rich fraction is typically found in the n-butanol layer.

2.1.3. Column Chromatography:

-

Subject the n-butanol fraction to column chromatography using a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from a 9:1:0.1 ratio and gradually increasing the polarity to a 6:4:1 ratio) to yield several fractions[4].

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions that show a prominent spot corresponding to a this compound standard[4].

2.1.4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions containing this compound by preparative HPLC on a C18 reversed-phase column[4].

-

Utilize a mobile phase consisting of a gradient of methanol-water or acetonitrile-water[4].

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the purified compound[4].

Experimental Protocol: Analytical Quantification by HPLC

2.2.1. Sample and Standard Preparation:

-

Standard Solution: Accurately weigh a this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol[4].

-

Sample Solution: Accurately weigh the powdered rhizome sample, add 70% methanol, and perform ultrasonic-assisted extraction for 30 minutes[4].

2.2.2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3].

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% phosphoric acid (B). A typical gradient elution program is as follows: 0–28 min, 23%–36% A; 28–42 min, 36%–56% A; 42–52 min, 56%–90% A[3].

-

Flow Rate: 1.0 mL/min[3].

-

Detection Wavelength: 203 nm[3].

-

Column Temperature: 30°C[3].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to induce apoptosis, cause cell cycle arrest, and inhibit metastasis in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation that is often dysregulated in cancer. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and Akt in a dose-dependent manner[2][3]. This inhibition is a key mechanism through which this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase[2][3].

References

Raddeanin A: A Comprehensive Technical Guide to its Effects on Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raddeanin A (RA), a triterpenoid saponin isolated from Anemone raddeana Regel, has emerged as a significant natural compound with potent anticancer activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated its efficacy in inhibiting tumor growth and proliferation across a wide range of cancer types. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic potential, with a specific focus on its profound effects on the induction of apoptosis and the regulation of the cell cycle. This document consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling cascades modulated by this promising compound.

Quantitative Data on the Biological Activity of this compound

The efficacy of this compound is demonstrated through its dose-dependent effects on cell viability, apoptosis induction, and cell cycle distribution. The following tables summarize key quantitative findings from various preclinical studies.

Table 2.1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) |

| HCT-116 | Colon Cancer | ~1.4 µM[1][2][3][4] | 12, 24, 48[2] |

| SKOV3 | Ovarian Cancer | 1.40 µg/mL[5] | Not Specified |

| KB | Nasopharyngeal Carcinoma | 4.64 µg/mL[5] | Not Specified |

Table 2.2: Induction of Apoptosis by this compound

This compound treatment leads to a significant increase in the population of apoptotic cells.

| Cell Line | Concentration (µM) | Total Apoptotic Ratio (%) | Exposure Time (h) | Key Protein Modulations |

| HCT-116 | 3 | 41.8[1][2][4] | 24[1] | Upregulated: Bax, Cleaved Caspase-3[6][7]. Downregulated: Bcl-2[6][7] |

| Hela & c-33A | Not Specified | Dose-dependent increase | 24, 48 | Upregulated: Bax, Cleaved Caspase-3. Downregulated: Bcl-2[7] |

| A549 & H1299 | 2, 4, 8, 10 | Dose-dependent increase | Not Specified | Upregulated: Bax, Cleaved Caspase-3[8] |

Table 2.3: Effect of this compound on Cell Cycle Distribution

This compound induces cell cycle arrest at various phases, depending on the cancer cell type.

| Cell Line | Concentration | Phase of Arrest | Key Protein Modulations |

| HCT-116 | Concentration-dependent | G0/G1[6] | Not Specified |

| Hela & c-33A | 4 µM | G0/G1[7] | Upregulated: p21, p27. Downregulated: Cyclin D1, CDK2[7] |

| HepG2 & SMMC-7721 | Not Specified | S Phase[6] | Upregulated: p53[6] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple, often interconnected, signaling pathways that are fundamental to cancer cell survival, proliferation, and resistance to therapy.

Intrinsic Apoptosis Pathway

This compound robustly induces apoptosis through the mitochondrial-dependent intrinsic pathway. It modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing pro-apoptotic members like Bax[1][6][7]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death[6].

Diagram 1: this compound's induction of the intrinsic apoptosis pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its constitutive activation is a hallmark of many cancers[1]. This compound effectively inhibits this pathway by decreasing the phosphorylation of key components like PI3K and Akt[1]. This inactivation prevents the downstream activation of mTOR, a critical kinase for protein synthesis and cell cycle progression, thereby contributing to the anti-proliferative and pro-apoptotic effects of this compound[1][6][9].

Diagram 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cell proliferation and prevents apoptosis. This compound has been shown to inhibit the JAK/STAT3 pathway[10][11]. It blocks the phosphorylation of JAK2 and STAT3 (at Tyr705), preventing STAT3's nuclear translocation and its transcriptional activity on downstream targets like Bcl-2 and cyclins[10][12]. This inhibition is particularly relevant in overcoming drug resistance, as STAT3 is linked to the expression of multidrug resistance proteins like MDR1[10][11]. In some contexts, this inhibition is mediated by the generation of Reactive Oxygen Species (ROS)[8].

Diagram 3: this compound's inhibition of the JAK/STAT3 signaling pathway.

Other Key Pathways

-

Wnt/β-catenin Pathway: In colorectal cancer, this compound suppresses the canonical Wnt/β-catenin signaling pathway, leading to reduced cell proliferation[6][13].

-

NF-κB Pathway: this compound can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, blocking its pro-survival signaling[1][6][13].

-

JNK Pathway: In osteosarcoma, this compound induces apoptosis by activating the JNK signaling pathway, which can be triggered by an increase in intracellular ROS[6][12].

-

MAPK Pathway: The MAPK/ERK pathway is another target of this compound, implicated in its ability to induce apoptosis and autophagy[6][14].

Detailed Experimental Protocols

The following protocols provide standardized methodologies for assessing the effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

96-well flat-bottom sterile microplates[15]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound stock solution (dissolved in DMSO)[15]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

-

Microplate reader[15]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[16][17].

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations typically range from 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group treated with the same concentration of DMSO[15][16].

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[16].

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[16][17].

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes[15][16].

-

Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader[15][16].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of this compound concentration to determine the IC50 value[16].

Diagram 4: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]

-

Cold PBS

-

Flow cytometer[16]

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 2, 4 µM) for a specified time (e.g., 12 or 24 hours)[16].

-

Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation[16][18].

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the manufacturer's instructions[16][18].

-

Incubation: Gently vortex and incubate the cells in the dark for 15 minutes at room temperature[16][18].

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze using a flow cytometer within one hour. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+)[16][18].

Diagram 5: Workflow for apoptosis analysis via flow cytometry.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution by measuring DNA content.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[16][19]

-

Flow cytometer[16]

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration[16].

-

Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least two hours (or overnight) at 4°C or -20°C[16][19].

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure PI only binds to DNA[16][20].

-

Incubation: Incubate for 30 minutes at room temperature in the dark[16].

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software[16][21].

Diagram 6: Workflow for cell cycle analysis via flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to confirm the modulation of signaling pathways.

Materials:

-

This compound-treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent[22]

Procedure:

-

Cell Lysis: Lyse treated cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[22].

-

SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and incubate with ECL reagent. Detect the chemiluminescent signal using an imaging system[22].

Diagram 7: General workflow for Western blot analysis.

Conclusion

This compound is a potent natural compound that exhibits significant anticancer activity by inducing apoptosis and modulating cell cycle progression. Its multifaceted mechanism of action, involving the inhibition of critical pro-survival pathways such as PI3K/Akt/mTOR and STAT3, and the activation of pro-apoptotic pathways like the intrinsic mitochondrial cascade, makes it a highly promising candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to explore and harness the therapeutic potential of this compound in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antitumor effects of this compound on S180, H22 and U14 cell xenografts in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induced apoptosis of non-small cell lung cancer cells by promoting ROS-mediated STAT3 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes autophagy-induced apoptosis by inactivating PI3K/AKT/mTOR pathway in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor activity of this compound is mediated by Jun amino‐terminal kinase activation and signal transducer and activator of transcription 3 inhibition in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits growth and induces apoptosis in human colorectal cancer through downregulating the Wnt/β-catenin and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. benchchem.com [benchchem.com]

The Biological Activity of Raddeanin A: A Technical Guide for Preclinical Research

Raddeanin A (RA), a naturally occurring oleanane-type triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, has garnered significant attention in oncological research.[1][2] Preclinical studies have consistently demonstrated its potent anti-tumor activities across a spectrum of cancer types, establishing it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the biological activity of this compound in preclinical models, focusing on its efficacy, mechanisms of action, and the experimental methodologies used for its evaluation.

Data Presentation: In Vitro and In Vivo Efficacy

This compound exhibits a broad spectrum of anti-cancer activity, effectively inducing cell death, inhibiting proliferation, and preventing metastasis in various cancer cell lines and animal models.[1][2][3]

In Vitro Cytotoxicity and Apoptotic Induction

The potency of this compound has been quantified in numerous cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically falling in the low micromolar range. Its primary mode of action at the cellular level is the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines

| Cancer Type | Cell Line | Endpoint | Result | Citation |

|---|---|---|---|---|

| Colorectal Cancer | HCT-116 | Cytotoxicity | IC50: ~1.4 µM | [4][5][6] |

| Colorectal Cancer | HCT-116 | Apoptosis | 41.8% Apoptotic Ratio at 3 µM (24h) | [4][5] |

| Nasopharyngeal Carcinoma | KB | Cytotoxicity | IC50: 4.64 µg/mL | [2][7] |

| Ovarian Cancer | SKOV3 | Cytotoxicity | IC50: 1.40 µg/mL | [2][7] |

| Non-Small Cell Lung Cancer | A549, H1299 | Proliferation | Significant inhibition at 2-10 µM | [8] |

| Cervical Cancer | HeLa, c-33A | Cell Cycle | G0/G1 Phase Arrest |[9] |

In Vivo Tumor Growth Inhibition

The anti-tumor effects of this compound have been validated in multiple xenograft mouse models. Administration of the compound has been shown to significantly reduce tumor volume and weight, corroborating its in vitro activity.[2][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | This compound Dose & Route | Tumor Growth Inhibition Rate (%) | Citation |

|---|---|---|---|---|

| Sarcoma S180 | Mice | 4.5 mg/kg (Injection) | 60.5% | [7][10] |

| Sarcoma S180 | Mice | 200 mg/kg (Oral Lavage) | 64.7% | [7][10] |

| Liver Cancer H22 | Mice | 4.5 mg/kg (Injection) | 36.2% | [7][10] |

| Cervical Carcinoma U14 | Mice | 4.5 mg/kg (Injection) | 61.8% | [7][10] |

| Non-Small Cell Lung Cancer (A549) | Nude Mice | 0.5 - 1 mg/kg | Reduced tumor volume and weight | [3] |

| Gastric Cancer (SNU-1) | Nude Mice | Not Specified (Intraperitoneal) | Effectively inhibited tumor growth | [3][11] |

| Colorectal Cancer (HCT-15) | Mice | Not Specified | Suppressed angiogenesis and growth |[12] |

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anticancer effects by modulating several critical signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis.[1][2] Its multi-targeted approach contributes to its robust anti-tumor profile.

PI3K/Akt/mTOR Pathway

A major mechanism of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth and survival.[1][4] RA treatment leads to a decrease in the phosphorylation of key proteins like PI3K and Akt, thereby inactivating this pro-survival pathway.[2][13]

Wnt/β-catenin and NF-κB Pathways

In colorectal cancer, this compound has been shown to suppress the canonical Wnt/β-catenin and NF-κB signaling pathways.[1][8] It inhibits the phosphorylation of the Wnt co-receptor LRP6, which ultimately leads to the degradation of β-catenin, a key transcriptional co-activator for proliferative genes.[8] Concurrently, it prevents the phosphorylation of IκBα, sequestering the pro-survival transcription factor NF-κB in the cytoplasm.[4][8]

Apoptosis and Cell Cycle Regulation Pathways

This compound is a potent inducer of apoptosis through the mitochondrial-dependent pathway, modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and activating caspases-9 and -3.[1] It also triggers cell cycle arrest, primarily at the G0/G1 or G2/M phase, by downregulating the expression of key regulatory proteins such as Cyclin D1, Cyclin E, CDK2, and CDK4.[1][9][13][14] Furthermore, RA can induce apoptosis by activating the JNK/c-Jun and MAPK/ERK pathways and inhibiting STAT3 signaling.[1][2][14]

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for the preclinical evaluation of therapeutic compounds. The following sections detail standardized protocols for key assays used to characterize the biological activity of this compound.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis and Cell Cycle Analysis - Flow Cytometry

Flow cytometry is used to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Apoptosis Protocol :

-

Cell Treatment and Harvesting : Treat cells as described for the viability assay. Harvest cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend approximately 1x10^6 cells in 100 µL of binding buffer. Add 10 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI, 20 µg/mL).[9]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.

Cell Cycle Protocol :

-

Cell Treatment and Fixation : Following treatment, harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate in the dark for 30 minutes at room temperature.[8]

-

Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

In Vivo Xenograft Tumor Model

This model is the standard for evaluating the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation : Subcutaneously inject approximately 1-5 million cancer cells (e.g., A549, HCT116) suspended in PBS or Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment : Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules. The control group receives the vehicle.

-

Monitoring : Monitor tumor volume (calculated using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint : At the end of the study (due to tumor size limits or a set time point), euthanize the mice, and excise, weigh, and photograph the tumors for analysis.

Conclusion

This compound demonstrates significant potential as a multi-targeted anticancer agent, with robust activity in a wide range of preclinical models.[1][2] It effectively induces apoptosis and cell cycle arrest by modulating key oncogenic signaling pathways, including PI3K/Akt, Wnt/β-catenin, and NF-κB.[1] The comprehensive data from in vitro and in vivo studies strongly support its continued investigation and development as a potential therapeutic for various malignancies. Further studies are warranted to explore its pharmacokinetic properties, safety profile in more detail, and efficacy in combination with existing chemotherapeutic agents to translate these promising preclinical findings into clinical settings.[1][15]

References

- 1. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Antitumor effects of this compound on S180, H22 and U14 cell xenografts in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 12. This compound, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The MAPK/ERK signaling pathway involved in this compound induces apoptosis via the mitochondrial pathway and G2 phase arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - Nanjing Tech University [pure.njtech.edu.cn:443]

Raddeanin A's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanin A, a triterpenoid saponin isolated from the rhizome of Anemone raddeana, has emerged as a compound of significant interest in oncology research.[1] Preclinical studies have demonstrated its potent anti-tumor activities across various cancer cell lines, including those of the colon, lung, and breast.[1][2][3] The therapeutic potential of this compound is largely attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][4]

A primary molecular mechanism underlying these anti-cancer effects is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is a critical regulator of cell survival, growth, and metabolism, and its dysregulation is a common feature in many human cancers.[5] This technical guide provides an in-depth overview of the impact of this compound on the PI3K/Akt signaling pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a crucial intracellular pathway that promotes cell survival and proliferation.[5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[5] PIP3 then acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[5] Activated Akt proceeds to phosphorylate a multitude of downstream targets that collectively inhibit apoptosis and promote cell cycle progression.[5][6]

This compound exerts its anti-cancer effects by disrupting this critical survival pathway.[5] Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt in cancer cells.[5][7] This inhibition of the PI3K/Akt pathway is a key mechanism through which this compound induces apoptosis and causes cell cycle arrest, primarily at the G0/G1 phase.[5][7] By downregulating the activity of this pathway, this compound effectively cuts off the pro-survival signals that cancer cells rely on, leading to their demise.[8]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the reported cytotoxic and apoptotic effects.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HCT-116 | Human Colon Cancer | 12 | 1.376[9] |

| HCT-116 | Human Colon Cancer | 24 | 1.441[9] |

| HCT-116 | Human Colon Cancer | 48 | 1.424[9] |

| SKOV3 | Ovarian Cancer | Not Specified | 1.40 µg/mL |

| KB | Nasopharyngeal Carcinoma | Not Specified | 4.64 µg/mL[10] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Total Apoptotic Ratio (%) |

| HCT-116 | Human Colon Cancer | 3 | 24 | 41.8[9][11][12] |

| A549 & H1299 | Non-Small Cell Lung Cancer | 2, 4, 8, 10 | Not Specified | Dose-dependent increase[3][11] |

| SW480 & LOVO | Colorectal Cancer | 0.6 - 1.2 | Not Specified | Concentration-dependent increase[13] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on the PI3K/Akt signaling pathway are provided below.

Caption: Experimental workflow for studying this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[5][14]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

-

Prepare serial dilutions of this compound in complete medium.[5]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[5]

-

Incubate the plate for desired time periods (e.g., 12, 24, 48 hours).[5]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[5][14]

-

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is for detecting the expression levels of total and phosphorylated PI3K and Akt.[15][16]

-

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.[17]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST three times for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[17]

-

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Double Staining)

This protocol is for the quantitative analysis of this compound-induced apoptosis.[9][18]

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with various concentrations of this compound for the desired duration.[18]

-

Harvest both adherent and floating cells and wash with cold PBS.[19]

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer within 1 hour.[5] The data will allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1]

-

Conclusion

This compound demonstrates significant potential as a valuable research tool and a candidate for anti-cancer drug development.[2][5] Its ability to induce apoptosis and cell cycle arrest through the targeted inhibition of the PI3K/Akt signaling pathway underscores its importance in the exploration of novel cancer therapeutics.[5][6][8] The protocols and data presented in this technical guide provide a solid framework for researchers to further investigate the intricate roles of the PI3K/Akt pathway in cancer and to evaluate the therapeutic potential of its inhibitors. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate the efficacy of this compound in cancer patients.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel [mdpi.com]

- 7. This compound Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Raddeanin A: A Modulator of NF-κB and STAT3 Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on two pivotal signaling pathways implicated in cancer progression: the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism of action.

Data Presentation: Quantitative Effects of this compound on NF-κB and STAT3 Signaling

The following tables summarize the quantitative data on the inhibitory effects of this compound on key components of the NF-κB and STAT3 signaling pathways, as reported in various studies.

Table 1: Effect of this compound on the NF-κB Signaling Pathway

| Cell Line | Treatment Condition | Target Protein | Method of Analysis | Quantitative Result | Reference |

| Colorectal Cancer (SW480, LOVO) | Concentration-dependent | p-IκBα | Western Blot | Decreased phosphorylation | [1] |

| Osteosarcoma | Not specified | p-IκBα | Western Blot | Decreased level in cytosol | [2] |

| Osteosarcoma | Not specified | p65 | Western Blot | Reduction of p65 level in the nucleus | [2] |

| MC38, B16 | Dose- and time-dependent | p-p65 | Western Blot | Increased phosphorylation (via cGAS/STING) | [3] |

Table 2: Effect of this compound on the STAT3 Signaling Pathway

| Cell Line | Treatment Condition | Target Protein | Method of Analysis | Quantitative Result | Reference |

| Osteosarcoma (drug-sensitive and drug-resistant) | Dose-dependent | p-JAK2 (Tyr1007/1008) | Western Blot | Inhibition of IL-6-induced phosphorylation | [4][5] |

| Osteosarcoma (drug-sensitive and drug-resistant) | Dose- and time-dependent | p-STAT3 (Tyr705) | Western Blot | Inhibition of IL-6-induced phosphorylation | [4][5] |

| Osteosarcoma (143B, SJSA) | Concentration- and time-dependent | p-STAT3 (S727) | Western Blot | Suppressed activation | [2][6] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.

NF-κB Signaling Pathway and this compound Intervention

STAT3 Signaling Pathway and this compound Intervention

Experimental Workflow: Western Blot Analysis

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the effects of this compound.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB (p-IκBα, p-p65) and STAT3 (p-JAK2, p-STAT3) signaling pathways.

Materials:

-

Cell lines (e.g., SW480, LOVO, Osteosarcoma cell lines)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of IκBα, p65, JAK2, STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 10 µM) for specified durations (e.g., 24, 48 hours). For IL-6 induction experiments, starve cells and then pre-treat with this compound before stimulating with IL-6.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane extensively with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin, GAPDH).

-

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

TNF-α or other NF-κB inducer

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for a specified time.

-

Induction: Stimulate the cells with an NF-κB inducer like TNF-α.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in untreated, stimulated cells.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB or STAT3.

Materials:

-

Nuclear protein extracts from cells treated with or without this compound and a stimulator (e.g., TNF-α for NF-κB, IL-6 for STAT3).

-

Biotin-labeled double-stranded oligonucleotide probe containing the consensus binding site for NF-κB or STAT3.

-

Unlabeled competitor probe (cold probe).

-

Poly(dI-dC).

-

EMSA binding buffer.

-

Streptavidin-HRP.

-

Chemiluminescent substrate.

Procedure:

-

Nuclear Extract Preparation: Treat cells as described for Western blotting and prepare nuclear extracts using a nuclear extraction kit.

-

Binding Reaction: Incubate the nuclear extracts with the biotin-labeled probe in the presence of poly(dI-dC) and binding buffer. For competition experiments, add an excess of unlabeled probe to a parallel reaction.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer and Detection: Transfer the complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using streptavidin-HRP and a chemiluminescent substrate.

-

Analysis: Compare the intensity of the shifted bands (protein-DNA complexes) in the lanes corresponding to different treatment conditions. A decrease in band intensity in the presence of this compound would indicate reduced DNA-binding activity.

Discussion and Conclusion

This compound demonstrates a significant and multifaceted impact on the NF-κB and STAT3 signaling pathways. The available data strongly suggest that this compound primarily acts as an inhibitor of these pathways, which are often constitutively active in cancer cells and contribute to their survival, proliferation, and resistance to apoptosis.

For the NF-κB pathway, this compound has been shown to suppress the phosphorylation of IκBα, a key step that leads to the release and nuclear translocation of the active NF-κB complex.[1] This inhibitory action is consistent with the observed reduction of p65 in the nucleus.[2] Interestingly, one study reported an increase in p65 phosphorylation mediated by the cGAS/STING pathway upon this compound treatment, suggesting a context-dependent and potentially dual role for this compound in modulating NF-κB signaling.[3] This particular mechanism appears to be linked to the induction of immunogenic cell death and may be beneficial in cancer immunotherapy.

In the context of STAT3 signaling, this compound has been demonstrated to inhibit the IL-6-induced activation of the JAK2/STAT3 axis.[4][5] This is a critical mechanism as the IL-6/JAK2/STAT3 pathway is a major driver of oncogenesis in many cancers. Furthermore, this compound has been shown to modulate the JNK/c-Jun and STAT3 signaling pathways, leading to the suppression of STAT3 activation.[2][6]

References

- 1. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by this compound [ijbs.com]

- 2. Antitumor activity of this compound is mediated by Jun amino-terminal kinase activation and signal transducer and activator of transcription 3 inhibition in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Enhances Mitochondrial DNA‐cGAS/STING Axis‐Mediated Antitumor Immunity by Targeting Transactive Responsive DNA‐Binding Protein 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of this compound is mediated by Jun amino‐terminal kinase activation and signal transducer and activator of transcription 3 inhibition in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Raddeanin A: A Technical Guide to its Potential in Inhibiting Tumor Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves multiple steps, including local invasion, intravasation, survival in circulation, extravasation, and colonization at a secondary site. Targeting these processes is a critical goal in oncology drug development. Raddeanin A (RA), an oleanane-type triterpenoid saponin isolated from Anemone raddeana Regel, has emerged as a promising natural compound with potent anti-cancer activities.[1][2][3] Preclinical studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and notably, inhibit tumor cell migration, invasion, and angiogenesis across a variety of cancer types.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-metastatic potential, focusing on its molecular mechanisms, experimental validation, and detailed protocols for its investigation.

Molecular Mechanisms of Anti-Metastatic Action

This compound exerts its anti-metastatic effects by modulating a complex network of intracellular signaling pathways that are fundamental to cancer progression. Its multifaceted mechanism of action involves the suppression of pathways promoting cell survival, proliferation, and motility, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways.[1][2][6][7] Furthermore, RA has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a key process for cancer cell invasion, and to suppress angiogenesis, the formation of new blood vessels that supply tumors.[8][9]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in cancer.[10] this compound has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and Akt in a dose-dependent manner.[10] This inhibition leads to the downregulation of downstream effectors like mTOR, which in turn suppresses protein synthesis, cell growth, and proliferation.[2][11] The inactivation of this key survival pathway is a central mechanism through which RA inhibits tumor growth and metastasis.[1][10][12]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and the regulation of genes involved in invasion and metastasis, such as Matrix Metalloproteinases (MMPs).[1][6] this compound has been found to suppress the NF-κB pathway by inhibiting the phosphorylation of IκB-α, which prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes.[1][6] This leads to the downregulation of proteins like MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[1]

Caption: this compound suppresses the NF-κB signaling pathway.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness.[8] this compound has been shown to inhibit EMT in glioblastoma and gastric cancer cells.[8][9] It achieves this by downregulating the expression of mesenchymal markers such as N-cadherin, Vimentin, and Snail, while upregulating the epithelial marker E-cadherin.[8][13] This effect is partly mediated through the downregulation of β-catenin expression, a key player in both EMT and the Wnt signaling pathway.[8][9]

Caption: this compound inhibits EMT by downregulating β-catenin.

Quantitative Data on Anti-Metastatic Effects

The anti-proliferative and anti-metastatic activities of this compound have been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability and Metastasis

| Cancer Type | Cell Line(s) | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| Cervical Cancer | HeLa, c-33A | CCK-8 | 0-8 µM | 24h & 48h | Dose-dependent reduction in cell viability. | [14] |

| Cervical Cancer | HeLa, c-33A | Transwell Invasion | 4 µM | 24h & 48h | Significant reduction in the number of invasive cells. | [14] |

| Cervical Cancer | HeLa, c-33A | Wound Healing | 4 µM | 24h & 48h | Time-dependent inhibition of cell migration. | [14] |

| Glioblastoma | U87, U251, etc. | CCK-8 | Concentration-dependent | N/A | Significantly decreased cell growth. | [8] |

| Glioblastoma | U87, U251 | Transwell Invasion | N/A | N/A | Inhibited invasive properties of GBM cells. | [8] |

| Gastric Cancer | BGC-823 | Transwell Invasion | N/A | N/A | Significantly inhibited invasion and migration. | [15] |

| Colorectal Cancer | LOVO, SW480 | MTT | N/A | N/A | Suppressed cell viability. | [6] |

| Breast Cancer | MDA-MB-231 | Invasion Assay | N/A | N/A | Inhibited invasion of breast cancer cells. | [5] |

Table 2: In Vivo Efficacy of this compound on Tumor Growth and Metastasis

| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Key Findings | Reference |

| Glioblastoma | Intracranial Xenograft | U87 | N/A | Inhibited tumor growth, prolonged survival. Downregulated β-catenin, VEGF, and EMT markers. | [8] |

| Breast Cancer | Tibial Bone Metastasis | MDA-MB-231 | 100 µg/kg, i.p. every other day | Positive protective effects against osteolysis. | [5] |

| Colorectal Cancer | Xenograft Mouse Model | LOVO, SW480 | N/A | Significantly inhibited tumor growth. | [1][6] |

| Gastric Cancer | Nude Mice Xenograft | SNU-1 | Intraperitoneal injection | Effectively and safely inhibited gastric tumors. | [16][17] |

| Osteosarcoma | Tibial Xenograft Model | N/A | N/A | Reduced tumor size. | [1] |

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound's anti-metastatic properties. The following sections detail common in vitro and in vivo methodologies.

In Vitro Cell Migration and Invasion Assays

This assay assesses two-dimensional collective cell migration.

-

Cell Seeding: Plate cells in a 6-well plate and culture until they form a 100% confluent monolayer.[18]

-

Creating the "Wound": Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[18]

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0, 2, 4 µM) or a vehicle control.[13]

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.[18][19]

-

Analysis: Quantify the rate of wound closure by measuring the area of the scratch at each time point. A significant decrease in the rate of closure in treated wells compared to the control indicates inhibition of migration.

Caption: Experimental workflow for the Wound Healing Assay.

This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

-

Insert Preparation: Coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.[14][20]

-

Cell Seeding: Harvest cells that have been starved in serum-free medium for ~24 hours and seed them into the upper chamber of the insert in a serum-free medium containing this compound or a vehicle control.[7][19]

-

Chemoattractant: Add a complete medium containing 10% FBS as a chemoattractant to the lower chamber.[7][14]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[14]

-

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.[19]

-

Analysis: Count the number of stained, invaded cells in several random fields under a microscope. A reduction in the number of cells in treated inserts compared to controls indicates inhibition of invasion.[14]

Caption: Experimental workflow for the Transwell Invasion Assay.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of key proteins within the signaling pathways modulated by this compound.

-

Cell Treatment & Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[13][21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13][21]

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, N-cadherin, E-cadherin, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

In Vivo Xenograft Model for Metastasis

Subcutaneous or orthotopic xenograft models in immunocompromised mice are standard for evaluating in vivo efficacy.[17][22]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old).[5][23] All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse. For orthotopic models, inject cells into the primary organ site (e.g., tibia for bone metastasis).[5][22]

-

Tumor Growth & Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[22]

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups at a predetermined dosage and schedule (e.g., every other day for 28 days).[5][17]

-

Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week to monitor efficacy and toxicity.[17][22]

-

Endpoint & Analysis: At the end of the study, euthanize the mice and excise the primary tumors for weighing and analysis (e.g., histology, Western blot, IHC for markers like VEGF and EMT proteins).[8][22] For metastasis models, distant organs (e.g., lungs, bone) should be harvested to assess metastatic burden.[24]

Caption: Experimental workflow for an In Vivo Xenograft Study.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted agent for inhibiting tumor metastasis. Its ability to concurrently suppress key signaling pathways such as PI3K/Akt, NF-κB, and β-catenin, which are central to cell proliferation, survival, invasion, and EMT, provides a strong rationale for its further development.[1][2][8] The preclinical in vitro and in vivo data consistently support its efficacy in a range of cancer models.

Future research should focus on optimizing its pharmacological properties, as low oral bioavailability is a common challenge for saponins.[22] Further investigation into its effects on the tumor microenvironment, including its impact on immune cell infiltration and function, could reveal additional mechanisms of action.[25] Finally, combination studies with standard-of-care chemotherapies or targeted agents are warranted to explore potential synergistic effects and overcome drug resistance.[1][26]

References

- 1. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of this compound, a Natural Triterpenoid Isolated from Anemone raddeana Regel [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses breast cancer-associated osteolysis through inhibiting osteoclasts and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits growth and induces apoptosis in human colorectal cancer through downregulating the Wnt/β-catenin and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound inhibited epithelial-mesenchymal transition (EMT) and angiogenesis in glioblastoma by downregulating β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibited epithelial-mesenchymal transition (EMT) and angiogenesis in glioblastoma by downregulating β-catenin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound promotes autophagy-induced apoptosis by inactivating PI3K/AKT/mTOR pathway in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces human gastric cancer cells apoptosis and inhibits their invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]